N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]-1-(3-phenylpropyl)triazole-4-carboxamide
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Overview
Description
N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]-1-(3-phenylpropyl)triazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline moiety, a triazole ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]-1-(3-phenylpropyl)triazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and triazole intermediates, followed by their coupling to form the final compound. Common synthetic routes include:
Quinoline Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Triazole Synthesis: The triazole ring can be formed through the Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions.
Coupling Reaction: The final step involves coupling the quinoline and triazole intermediates using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]-1-(3-phenylpropyl)triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline moiety would yield quinoline N-oxide, while reduction of a nitro group would yield an amine.
Scientific Research Applications
N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]-1-(3-phenylpropyl)triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]-1-(3-phenylpropyl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, disrupting its function, while the triazole ring can inhibit enzymes by binding to their active sites. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.
Uniqueness
N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]-1-(3-phenylpropyl)triazole-4-carboxamide is unique due to its combination of a quinoline moiety and a triazole ring, which imparts it with a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]-1-(3-phenylpropyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O/c30-24(22-19-29(27-26-22)18-6-11-20-9-2-1-3-10-20)25-15-8-17-28-16-7-13-21-12-4-5-14-23(21)28/h1-5,9-10,12,14,19H,6-8,11,13,15-18H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZLLDNWLGDMBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CCCNC(=O)C3=CN(N=N3)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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